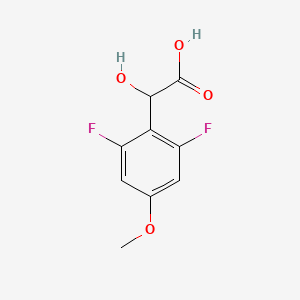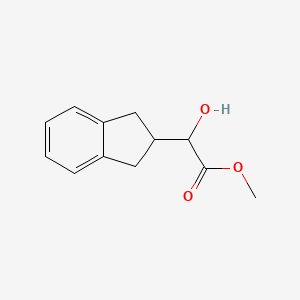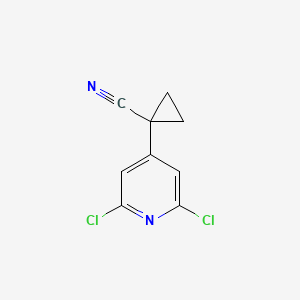
1-(2,6-Dichloropyridin-4-yl)cyclopropane-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Dichloropyridin-4-yl)cyclopropane-1-carbonitrile is an organic compound with the molecular formula C9H6Cl2N2 It is a derivative of pyridine, featuring a cyclopropane ring and a carbonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dichloropyridin-4-yl)cyclopropane-1-carbonitrile typically involves the cyclopropanation of 2,6-dichloropyridine derivatives. One common method is the reaction of 2,6-dichloropyridine with cyclopropane carboxylic acid in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
1-(2,6-Dichloropyridin-4-yl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclopropane Ring Opening: The cyclopropane ring can be opened under acidic or basic conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Ring Opening: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate the ring-opening reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Ring-Opened Products: The ring-opening reactions can yield linear or branched chain compounds, depending on the reaction conditions.
科学的研究の応用
1-(2,6-Dichloropyridin-4-yl)cyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 1-(2,6-Dichloropyridin-4-yl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2,6-Dichloropyridine: A precursor in the synthesis of 1-(2,6-Dichloropyridin-4-yl)cyclopropane-1-carbonitrile.
2,6-Dichloropyridine-3-carboxylic acid: Another derivative of 2,6-dichloropyridine with different functional groups.
2,6-Dibromopyridine: A similar compound with bromine atoms instead of chlorine.
Uniqueness
This compound is unique due to the presence of both a cyclopropane ring and a carbonitrile group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
特性
分子式 |
C9H6Cl2N2 |
|---|---|
分子量 |
213.06 g/mol |
IUPAC名 |
1-(2,6-dichloropyridin-4-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C9H6Cl2N2/c10-7-3-6(4-8(11)13-7)9(5-12)1-2-9/h3-4H,1-2H2 |
InChIキー |
ZNZHPFUESXOINV-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C#N)C2=CC(=NC(=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


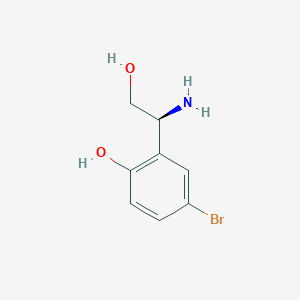

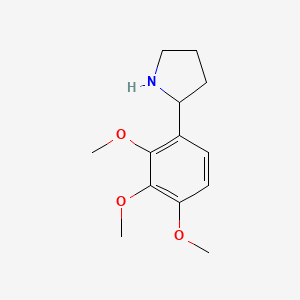


![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[2.2.2]octane-1-carboxamide hydrochloride](/img/structure/B13605576.png)
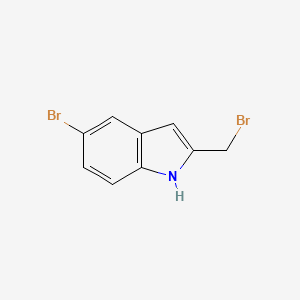
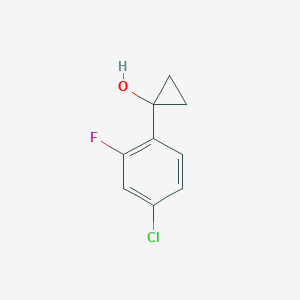
![[(1R,2R)-2-(2,6-difluorophenyl)cyclopropyl]methanamine](/img/structure/B13605598.png)
